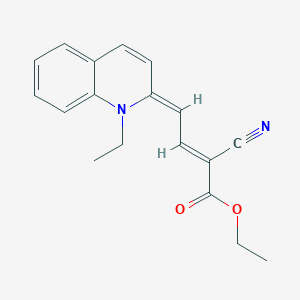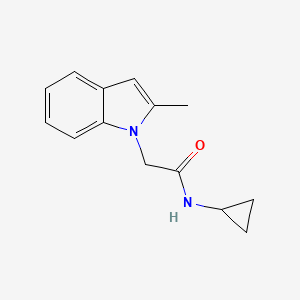
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone, also known as MTE, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. MTE is a small molecule that has been shown to have a range of biochemical and physiological effects, making it an attractive target for further study. In
Scientific Research Applications
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been studied extensively for its potential therapeutic applications in a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and to improve motor function in animal models.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone is not fully understood, but it is thought to involve several pathways, including the inhibition of protein kinases and the modulation of oxidative stress. This compound has been shown to inhibit the activity of several protein kinases, including Akt and ERK1/2, which are involved in cell survival and proliferation. This compound has also been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the modulation of oxidative stress, and the protection of neurons from damage. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and to improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has several advantages for lab experiments, including its high purity and the availability of optimized synthesis methods. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
For 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone research include further studies to understand its mechanism of action, the development of new synthesis methods, and the exploration of its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone involves several steps, including the reaction of 1,2,5-trimethylpyrrole with ethyl chloroacetate to form an intermediate compound, which is then reacted with morpholine to produce this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it a useful tool for scientific research.
properties
IUPAC Name |
2-morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10-8-12(11(2)14(10)3)13(16)9-15-4-6-17-7-5-15/h8H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUXVVFXYABVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464347.png)

![2-[2-Chloro-4-(ethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7464355.png)


![3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)
![2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide](/img/structure/B7464383.png)

![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)

![4-Bromo-2-[(furan-2-ylmethylamino)methyl]phenol](/img/structure/B7464415.png)

![2,4,7,9-Tetramethyl-11-oxopyrido[2,1-b]quinazoline-6-carbonitrile](/img/structure/B7464436.png)
![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)